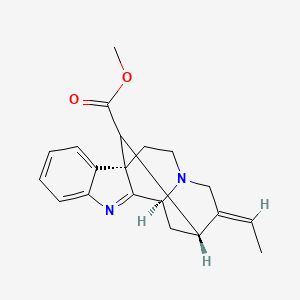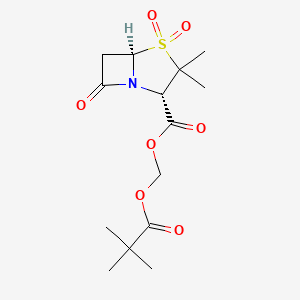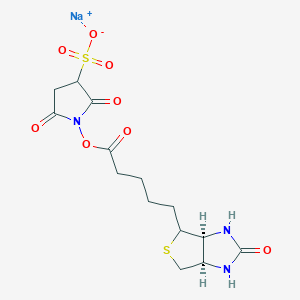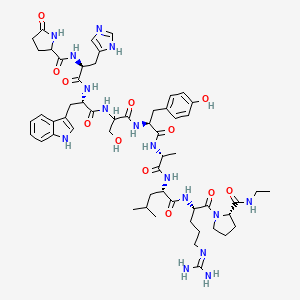![molecular formula C20H22N4O3 B1681849 8-(4-aminophenyl)-5-methyl-N-propyl-5H-[1,3]dioxolo[4,5-g]phthalazine-6-carboxamide CAS No. 173952-44-8](/img/structure/B1681849.png)
8-(4-aminophenyl)-5-methyl-N-propyl-5H-[1,3]dioxolo[4,5-g]phthalazine-6-carboxamide
Übersicht
Beschreibung
8-(4-aminophenyl)-5-methyl-N-propyl-5H-[1,3]dioxolo[4,5-g]phthalazine-6-carboxamide is a member of phthalazines.
Wissenschaftliche Forschungsanwendungen
AMPA Receptor Antagonist
SYM2206 is a potent, non-competitive AMPA receptor antagonist . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system . As an antagonist, SYM2206 can inhibit the action of AMPA receptors .
Anticonvulsant Effects
One of the significant applications of SYM2206 is its anticonvulsant effects . It has been found to elevate the threshold for maximal electroshock-induced seizures in mice . This suggests that SYM2206 could potentially be used in the treatment of epilepsy .
Neuroprotection
Research has suggested that SYM2206 may have neuroprotective effects . This could potentially make it useful in the treatment of neurodegenerative diseases .
Modulation of Synaptic Transmission
SYM2206 has been found to play a role in modulating synaptic transmission in the olfactory bulb . This could have implications for the understanding and treatment of disorders related to smell .
Research Tool in Neuroscience
Due to its effects on AMPA receptors and synaptic transmission, SYM2206 can be used as a research tool in neuroscience . It can help scientists understand the role of AMPA receptors and synaptic transmission in various neurological conditions .
Potential Therapeutic Applications in Nervous System Diseases
Given its various effects on the nervous system, SYM2206 has potential therapeutic applications in treating nervous system diseases . However, more research is needed to fully understand these potential applications .
Wirkmechanismus
SYM2206, also known as 8-(4-aminophenyl)-5-methyl-N-propyl-5H-[1,3]dioxolo[4,5-g]phthalazine-6-carboxamide or (+/-)-4-(4-AMINOPHENYL)-1,2-DIHYDRO-1-METHYL-2-PROPYLCARBAMOYL-6,7-METHYLENEDIOXYPHTHALAZINE, is a potent and non-competitive AMPA receptor antagonist .
Target of Action
The primary target of SYM2206 is the AMPA receptor , a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system . It also blocks Na v 1.6-mediated persistent currents .
Mode of Action
SYM2206 acts as a non-competitive antagonist at the AMPA receptor . It also blocks Na v 1.6-mediated persistent currents .
Biochemical Pathways
The AMPA receptor is a key mediator of synaptic transmission. When SYM2206 binds to the AMPA receptor, it inhibits the receptor’s activity, which can affect various downstream effects such as neuronal signaling .
Pharmacokinetics
It is known that sym2206 is administered systemically .
Result of Action
SYM2206 has been shown to have anticonvulsant effects. In a study, it was found to dose-dependently increase the threshold for maximal electroshock-induced seizures in mice . This suggests that SYM2206 could potentially be used in the treatment of conditions such as epilepsy .
Action Environment
It is known that the compound is used for research purposes .
Eigenschaften
IUPAC Name |
8-(4-aminophenyl)-5-methyl-N-propyl-5H-[1,3]dioxolo[4,5-g]phthalazine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-3-8-22-20(25)24-12(2)15-9-17-18(27-11-26-17)10-16(15)19(23-24)13-4-6-14(21)7-5-13/h4-7,9-10,12H,3,8,11,21H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUDZKKOKPGXOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1C(C2=CC3=C(C=C2C(=N1)C4=CC=C(C=C4)N)OCO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-aminophenyl)-5-methyl-N-propyl-5H-[1,3]dioxolo[4,5-g]phthalazine-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















